REACTION_SMILES
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[F:1][c:2]1[c:3]([CH:4]=[O:5])[c:6]([O:10][CH3:11])[cH:7][cH:8][cH:9]1.[NH2:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][c:18]([C:19]([CH3:20])([CH3:21])[CH3:22])[c:23]1[OH:24]>>[F:1][c:2]1[c:3]([CH2:4][NH2:12])[c:6]([O:10][CH3:11])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(F)c1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cccc(CN)c1O
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Name
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Type
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product
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Smiles
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COc1cccc(F)c1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |